2-Ethynyl-4-methylthiophene
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Overview
Description
2-Ethynyl-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique.
Preparation Methods
The synthesis of 2-Ethynyl-4-methylthiophene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophene with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-ethyl-4-methylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with common reagents including halogens and nitrating agents.
Scientific Research Applications
2-Ethynyl-4-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methylthiophene involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. In cancer research, it has been found to inhibit kinase enzymes, thereby preventing the phosphorylation of proteins essential for cancer cell growth and survival .
Comparison with Similar Compounds
2-Ethynyl-4-methylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
2-Ethyl-4-methylthiophene: Similar in structure but lacks the ethynyl group, leading to different chemical properties and applications
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Biological Activity
2-Ethynyl-4-methylthiophene is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may enhance its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.
Antiproliferative Activity
Research has indicated that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. In studies involving related compounds, it was found that modifications to the thiophene ring can lead to enhanced cytotoxicity. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human cancer cells such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma) .
Case Study: Antitumor Activity
A comparative study evaluated the antitumor activity of various thiophene derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis and cell cycle arrest in HepG2 liver carcinoma cells. The study reported IC50 values ranging from 6.92 to 8.99 μM, showcasing their potential as effective anticancer agents .
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has also been explored, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa. In vitro studies have shown that compounds similar to this compound can inhibit biofilm formation without exhibiting bactericidal effects, indicating their potential as anti-biofilm agents .
The mechanisms underlying the biological activity of thiophene derivatives are multifaceted. Studies suggest that these compounds may exert their effects through:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin assembly, leading to cell cycle arrest in mitosis .
- Induction of Apoptosis : Compounds have been shown to increase apoptotic markers such as Bax and caspase-3 in treated cancer cells, indicating a mitochondria-dependent pathway for inducing cell death .
- Biofilm Disruption : By interfering with bacterial communication and adhesion processes, thiophene derivatives can prevent biofilm formation, which is critical for bacterial resistance .
Properties
Molecular Formula |
C7H6S |
---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-4-6(2)5-8-7/h1,4-5H,2H3 |
InChI Key |
AFPWJHWTABZUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C#C |
Origin of Product |
United States |
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